REACTION_CXSMILES
|
[I:1][C:2]1[N:10]=[C:9]([NH2:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.[OH-].[CH2:13]([N+:17]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16]>ClCCl>[I:1][C:2]1[N:10]=[C:9]([NH2:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.[CH2:26]([N+:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25])[CH2:27][CH2:28][CH3:29] |f:1.2|
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Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
IC1=C2N=CNC2=NC(=N1)N
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Name
|
|
Quantity
|
1.5 L
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Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
tetrabutylammonium hydroxide
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Quantity
|
333 mL
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Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Type
|
CUSTOM
|
Details
|
the mixture was stirred mechanically for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was then filtered through Celite
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Type
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WASH
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Details
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washed five times with methylene chloride
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Type
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CUSTOM
|
Details
|
the methylene chloride layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
The residue was evaporated from toluene (300 ml.)
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Type
|
TEMPERATURE
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Details
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heated briefly
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Type
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CUSTOM
|
Details
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to form a two-phase mixture
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Type
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STIRRING
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Details
|
This mixture was stirred mechanically at room temperature for 30 minutes
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Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
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Type
|
WASH
|
Details
|
washed with ethyl acetate
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Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 213.5 g
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of this material was dried further overnight at 50° C. under vacuum over phosphorus pentoxide
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Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2N=CNC2=NC(=N1)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |